![molecular formula C19H22ClNO B5143024 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine
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Overview
Description
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine is a chemical compound with the molecular formula C20H24ClNO. It is also known as MK-801 or dizocilpine and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is widely used in scientific research to study the mechanisms of neurological and psychiatric disorders.
Mechanism of Action
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity, which can result in cognitive impairments and behavioral changes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine are primarily related to its effects on the NMDA receptor. The compound has been shown to induce a range of behavioral and cognitive changes in animal models, including deficits in learning and memory, increased anxiety, and altered social behavior. It has also been shown to affect neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine in lab experiments is its ability to induce NMDA receptor hypofunction, which can mimic the neurological and psychiatric symptoms of certain disorders. This allows researchers to study the underlying mechanisms of these disorders and develop potential treatments. However, one limitation is that the compound has a relatively short half-life and can be rapidly metabolized in vivo, which can make it difficult to maintain a consistent level of NMDA receptor hypofunction.
Future Directions
There are many potential future directions for research involving 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine. One area of interest is the development of new compounds that can selectively target different subtypes of NMDA receptors, which could lead to more specific treatments for neurological and psychiatric disorders. Another area of interest is the use of the compound in combination with other drugs or therapies, such as cognitive behavioral therapy, to enhance treatment outcomes. Additionally, further research is needed to better understand the long-term effects of NMDA receptor hypofunction and the potential risks associated with its use in lab experiments.
Synthesis Methods
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to form 4-(benzyloxy)phenol. This compound is then reacted with 3-chlorobenzyl chloride in the presence of sodium hydride to form 1-[3-(4-chlorophenoxy)benzyl]phenol. The final step involves the reaction of this compound with 3-methylpiperidine in the presence of potassium carbonate to form 1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine.
Scientific Research Applications
1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine is widely used in scientific research to study the mechanisms of neurological and psychiatric disorders. It is particularly useful in studying the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. The compound is used to induce NMDA receptor hypofunction in animal models of neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-15-4-3-11-21(13-15)14-16-5-2-6-19(12-16)22-18-9-7-17(20)8-10-18/h2,5-10,12,15H,3-4,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMLRURBDOEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-3-methylpiperidine |
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